An In-depth Technical Guide to the Physicochemical Properties of 1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol
An In-depth Technical Guide to the Physicochemical Properties of 1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol
Introduction
In the landscape of modern drug discovery and agrochemical development, the pyrazole scaffold stands out as a privileged heterocyclic motif, integral to a multitude of bioactive molecules. The compound 1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol is a key intermediate, the physicochemical properties of which are paramount to its handling, reactivity, and the ultimate biological efficacy of its derivatives.[1] The strategic placement of a chloro group, a nitro functionality, and a tertiary alcohol moiety on the pyrazole ring system imparts a unique electronic and steric profile, influencing its solubility, stability, and interaction with biological targets.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol. It is designed to be a vital resource for researchers, scientists, and drug development professionals, offering not only a compilation of data but also detailed experimental protocols for its characterization. The causality behind the selection of specific analytical techniques is elucidated, ensuring a robust and self-validating approach to its study.
Chemical Identity and Structure
A thorough understanding of the chemical identity of 1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol is the foundation for any further investigation. The structural and molecular information is summarized in the table below.
| Parameter | Value | Source |
| Chemical Name | 1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol | ChemShuttle, SynQuest Laboratories |
| CAS Number | 1415099-67-0 | [1][2][3][4][5] |
| Molecular Formula | C₇H₁₀ClN₃O₃ | [2][3][5] |
| Molecular Weight | 219.63 g/mol | [3][5] |
| SMILES | CC(C)(O)CN1N=CC(=C1Cl)=O | [2] |
The structure of this molecule, characterized by the presence of both electron-withdrawing (nitro and chloro groups) and polar (hydroxyl) functional groups, dictates its chemical behavior and physical properties.
Physicochemical Properties: A Detailed Analysis
Predicted Physical Properties
| Property | Predicted Value | Source |
| Boiling Point | 361.1 ± 32.0 °C | [1] |
| Density | 1.48 ± 0.1 g/cm³ | [1] |
It is imperative to note that these values are computational predictions and should be experimentally verified for any critical applications.
Melting Point and Thermal Stability
The melting point is a crucial indicator of a compound's purity and thermal stability. While an experimental melting point for 1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol is not documented, a related compound, 5-chloro-1-methyl-4-nitro-1H-pyrazole, has a reported melting point of 135-137 °C.[6] The presence of the bulkier 2-hydroxy-2-methylpropyl group in the title compound is expected to influence its crystal lattice packing and thus its melting point.
Thermal stability is of particular importance for nitro-containing compounds, which can be energetic materials.[7][8][9] Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for evaluating the decomposition temperature and thermal behavior of such compounds.
Solubility Profile
The solubility of a compound is a key factor in its formulation for biological screening and in designing reaction conditions for further chemical modifications. The presence of both polar (hydroxyl and nitro groups) and nonpolar (isobutyl and pyrazole ring) moieties suggests that 1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol will exhibit solubility in a range of organic solvents. Based on the "like dissolves like" principle, it is expected to be soluble in polar organic solvents such as ethanol, methanol, and acetone.[10] Its solubility in nonpolar solvents like hexane is likely to be limited.
Experimental Protocols for Physicochemical Characterization
To ensure the scientific integrity of any research involving 1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol, rigorous experimental determination of its physicochemical properties is essential. The following section provides detailed, step-by-step methodologies for key experiments.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
The purity of the compound is a prerequisite for accurate physicochemical and biological studies. Reversed-phase HPLC is a widely used technique for this purpose.[11][12][13][14]
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Instrumentation: Utilize an HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV detector.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by a UV scan).
-
-
Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be determined by the area percentage of the main peak.
Caption: Workflow for HPLC purity determination.
Thermal Analysis by DSC/TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information on melting point, phase transitions, and decomposition temperature.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of the compound into an aluminum DSC pan.
-
Instrumentation: Use a calibrated DSC/TGA instrument.
-
Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 30 °C to 400 °C) at a constant heating rate (e.g., 10 °C/min).
-
Atmosphere: Under a nitrogen atmosphere to prevent oxidative decomposition.
-
-
Analysis: The DSC curve will show an endothermic peak corresponding to the melting point, while the TGA curve will indicate the temperature at which weight loss (decomposition) begins.
Caption: Workflow for DSC/TGA thermal analysis.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure of 1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The spectrum is expected to show distinct signals for the pyrazole ring proton, the methylene protons adjacent to the pyrazole ring, the methyl protons of the isobutyl group, and the hydroxyl proton. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and chloro groups.
-
¹³C NMR: The spectrum will show signals for each unique carbon atom in the molecule, including the carbons of the pyrazole ring, the methylene carbon, the quaternary carbon, and the methyl carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:
-
O-H stretch: A broad band around 3400 cm⁻¹ for the hydroxyl group.
-
C-H stretch: Bands in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds.
-
N-O stretch (nitro group): Strong asymmetric and symmetric stretching bands around 1560-1520 cm⁻¹ and 1350-1300 cm⁻¹, respectively.[10]
-
C=N and C=C stretch: Bands in the 1600-1400 cm⁻¹ region characteristic of the pyrazole ring.
-
C-Cl stretch: A band in the 800-600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern can provide valuable structural information, with expected cleavages at the C-N bond connecting the side chain to the pyrazole ring and loss of the nitro group.[10]
Conclusion
1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol is a key synthetic intermediate with a rich chemical functionality that dictates its physicochemical properties. While some experimental data remains to be definitively established, this guide provides a robust framework for its characterization. The provided protocols for HPLC, DSC/TGA, and spectroscopic analysis are based on established methodologies for similar compounds and offer a clear path for researchers to obtain reliable and reproducible data. A thorough understanding and experimental determination of these properties are fundamental for the successful application of this compound in the development of novel pharmaceuticals and agrochemicals.
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